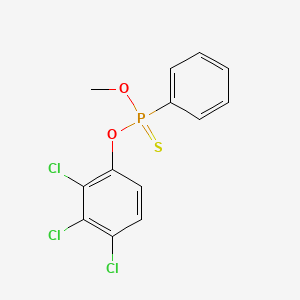
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,4-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium. Reaction conditions vary but often include controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various derivatives depending on the substituent introduced.
科学的研究の応用
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
O-Methyl O-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate: Similar in structure but with different halogen substitutions.
O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate: Another analog with variations in the chlorophenyl group.
Uniqueness
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
86889-53-4 |
|---|---|
分子式 |
C13H10Cl3O2PS |
分子量 |
367.6 g/mol |
IUPAC名 |
methoxy-phenyl-sulfanylidene-(2,3,4-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-11-8-7-10(14)12(15)13(11)16/h2-8H,1H3 |
InChIキー |
QKWQFJHFMQYCSF-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















